Eupacunin

Descripción

Contextualization within Sesquiterpene Lactones

Eupacunin belongs to the large and diverse class of natural products known as sesquiterpene lactones. Sesquiterpenes are a class of terpenes consisting of fifteen carbon atoms, typically derived from three isoprene units ctdbase.org. Sesquiterpene lactones are characterized by the presence of a lactone ring within their structure. This structural feature, often coupled with an α-methylene-γ-lactone group, is frequently associated with their biological activity. Sesquiterpene lactones are widely distributed in various plant families, with a significant concentration found in the Asteraceae (Compositae) family tandfonline.comresearchgate.net. The genus Eupatorium, from which this compound was isolated, is a rich source of these compounds tandfonline.comresearchgate.net.

Historical Perspective of this compound Discovery and Initial Investigations

This compound was first reported in the early 1970s. Its discovery was part of broader investigations into the potential antileukemic properties of compounds isolated from plant sources. Specifically, this compound was isolated from Eupatorium cuneifolium. tandfonline.comdntb.gov.uaacs.orgnih.gov. Early research focused on the structural elucidation of this compound and its initial biological evaluation. The structure of this compound, along with eupacunoxin, was determined through chemical and spectral analysis, and confirmed by X-ray crystallographic analysis of derivatives researchgate.net. Initial investigations highlighted its potential as an antileukemic agent tandfonline.comacs.orgnih.gov.

Significance of this compound in Bioactive Natural Products Chemistry

This compound holds significance in bioactive natural products chemistry primarily due to its cytotoxic properties observed in initial studies. Research indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development ontosight.ai. This activity is consistent with the known properties of many other sesquiterpene lactones isolated from the Eupatorium genus and other Asteraceae species, which have demonstrated various biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects tandfonline.comresearchgate.netontosight.ai. The initial findings regarding this compound contributed to the ongoing interest in exploring natural products from plants as sources of potential therapeutic agents tandfonline.comacs.org. Studies on the mechanism of action of similar sesquiterpene lactones, including this compound, have suggested that their biological activity may involve reactions with sulfhydryl groups in enzymes, such as phosphofructokinase lsu.edukyoto-u.ac.jp.

Detailed Research Findings:

Early research on this compound included evaluation of its cytotoxic activity. One study reported an ED50 value for this compound in a biological assay. usda.gov

| Compound | Activity Type | ED50 Value | Reference |

|---|---|---|---|

| This compound | Cytotoxic | 2.1 | usda.gov |

| Eupacunolin | Cytotoxic | 3.7 | usda.gov |

Note: ED50 values represent the dose that produces a 50% effect.

Further investigations into the mechanism of action of sesquiterpene lactones, including this compound, have explored their interaction with enzymes containing sulfhydryl groups lsu.edukyoto-u.ac.jp. This interaction, potentially through a Michael-type addition, is hypothesized to contribute to their cytotoxic and antineoplastic activities lsu.edu.

Propiedades

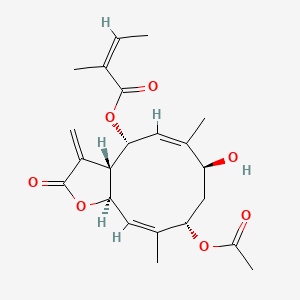

Fórmula molecular |

C22H28O7 |

|---|---|

Peso molecular |

404.5 g/mol |

Nombre IUPAC |

[(3aS,4R,5Z,7S,9S,10Z,11aR)-9-acetyloxy-7-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H28O7/c1-7-11(2)21(25)28-18-8-12(3)16(24)10-17(27-15(6)23)13(4)9-19-20(18)14(5)22(26)29-19/h7-9,16-20,24H,5,10H2,1-4,6H3/b11-7-,12-8-,13-9-/t16-,17-,18+,19+,20+/m0/s1 |

Clave InChI |

LVPCBECJXWCROK-IYZBVFDJSA-N |

SMILES |

CC=C(C)C(=O)OC1C=C(C(CC(C(=CC2C1C(=C)C(=O)O2)C)OC(=O)C)O)C |

SMILES isomérico |

C/C=C(/C)\C(=O)O[C@@H]1/C=C(\[C@H](C[C@@H](/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)OC(=O)C)O)/C |

SMILES canónico |

CC=C(C)C(=O)OC1C=C(C(CC(C(=CC2C1C(=C)C(=O)O2)C)OC(=O)C)O)C |

Sinónimos |

eupacunin |

Origen del producto |

United States |

Biosynthetic Pathways and Metabolic Studies

Elucidation of Precursor Incorporation (e.g., Mevalonic Acid Pathway)

Sesquiterpenoids, including eupacunin, are biosynthesized from farnesyl diphosphate (FPP). genome.jpgenome.jp FPP is a key intermediate in the mevalonic acid (MVA) pathway or the methylerythritol phosphate (MEP) pathway, depending on the organism. In plants, both pathways can be present and compartmentalized, with the MVA pathway typically occurring in the cytosol and the MEP pathway in plastids. ethz.ch The MVA pathway begins with the condensation of acetyl-CoA molecules, leading to the formation of mevalonic acid. hmdb.cafiveable.me Mevalonic acid is then phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block of terpenoids. hmdb.cafiveable.me IPP is isomerized to dimethylallyl pyrophosphate (DMAPP), and then IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). genome.jpgenome.jp

Tracer studies using labeled precursors, such as [2-(14)C]-DL-mevalonate, have been employed to investigate the incorporation of mevalonate into various terpenoids in plants. nih.gov While some studies have shown incorporation of mevalonate into sesquiterpenoids, the specific incorporation of labeled mevalonate into this compound has not been detailed in the provided search results. However, given that this compound is a sesquiterpenoid, its biosynthesis is expected to involve FPP derived from either the MVA or MEP pathway.

Proposed Enzymatic Transformations

The biosynthesis of sesquiterpenoids from FPP involves a series of enzymatic transformations. The initial step is typically catalyzed by a sesquiterpene synthase, which catalyzes the ionization-initiated cyclization of FPP. genome.jpgenome.jp This process involves the loss of the diphosphate group from FPP, generating a highly reactive allylic cation that undergoes intramolecular cyclization reactions. genome.jpgenome.jp The specific cyclization pattern is determined by the particular sesquiterpene synthase enzyme, leading to the diverse skeletal structures observed in sesquiterpenoids. genome.jpgenome.jp

Following the core cyclization, further enzymatic modifications, such as hydroxylations, oxidations, dehydrogenations, and lactone formation, contribute to the structural complexity and functionalization of sesquiterpenoids like this compound. Enzymes such as cytochrome P450s are known to be involved in the oxidation and functionalization of terpenoids. core.ac.uknih.gov The formation of the characteristic γ-lactone ring present in many sesquiterpene lactones, including this compound, involves specific enzymatic steps. lsu.edu While the precise sequence of enzymatic transformations leading specifically to this compound has not been fully elucidated in the provided context, the general principles of sesquiterpene biosynthesis involving synthases and modifying enzymes apply.

Comparative Biosynthesis with Related Sesquiterpenoids

This compound belongs to the class of sesquiterpene lactones, which are widely found in plants, particularly in the Asteraceae family. researchgate.netresearchgate.net The biosynthesis of different sesquiterpenoid skeletons shares common initial steps involving the cyclization of FPP catalyzed by various sesquiterpene synthases. genome.jpgenome.jp The structural diversity among sesquiterpenoids arises from the different cyclization modes of FPP and the subsequent enzymatic modifications. genome.jpgenome.jp

Comparing the biosynthesis of this compound with related sesquiterpenoids would involve examining the specific type of sesquiterpene synthase responsible for forming its core skeletal structure (which is not explicitly mentioned for this compound in the search results) and the subsequent modifying enzymes that introduce functional groups and form the lactone ring. For example, the biosynthesis of other sesquiterpene lactones like costunolide and germacranolides involves specific cyclases and cytochrome P450 enzymes for lactone formation. genome.jpnih.gov Understanding the conserved and divergent enzymatic steps in the biosynthesis of this compound and related sesquiterpenoids can provide insights into the evolution of these pathways and the structural diversity of this compound class.

Metabolic Fate in Model Biological Systems (non-human)

Information regarding the detailed metabolic fate of this compound in non-human model biological systems is limited in the provided search results. However, studies on the biological activities of this compound and related sesquiterpene lactones in various in vitro systems have been conducted. For instance, this compound has been investigated for its potential to inhibit enzymes like phosphofructokinase (PFK) in a non-human system. lsu.edu This inhibition was suggested to occur through the interaction with sulfhydryl groups at the enzyme's active site. lsu.edu

While this demonstrates an interaction and potential modification of the enzyme by this compound, it does not provide a comprehensive picture of its metabolic fate, such as absorption, distribution, metabolism, and excretion in a complete biological system. Further research using non-human model organisms or in vitro metabolic studies with relevant enzyme systems would be required to fully elucidate the metabolic fate of this compound.

Preclinical Biological Activity and Mechanistic Investigations

In Vitro Cytotoxicity and Antiproliferative Activity in Cellular Models

Eupacunin has demonstrated in vitro cytotoxic and antiproliferative effects against a range of cancer cell lines. These studies aim to determine the compound's ability to reduce cell viability and inhibit cell growth in a controlled laboratory setting.

Assessment in Diverse Cancer Cell Lines (e.g., HT29, NCI-H460, P-388 leukemia cells, Walker 256 carcinosarcoma cells, SKOV3, A549, PC3, HEp-2, MCF-7, CNE 2, Caski, HGC-27, HL-60, SMMC-7721, HeLa)

Studies have evaluated the cytotoxic activity of this compound and related compounds in various cancer cell lines. Extracts containing sesquiterpene lactones, including this compound, have shown activity against human solid tumor cell lines such as HT29 human colon adenocarcinoma cells and NCI-H460 human non-small cell lung cancer cells. tandfonline.comufrgs.br The genus Eupatorium, from which this compound is isolated, has been reported to have cytotoxic activity, often attributed to the presence of sesquiterpene lactones. tandfonline.comufrgs.br

Specific sesquiterpene lactones isolated from Eupatorium fortunei have been tested against a panel of cancer cell lines including SKOV3 (ovarian), A549 (lung), PC3 (prostate), HEp-2 (laryngeal), and MCF-7 (breast). nih.govacs.orgresearchgate.net While this compound itself was not explicitly listed with IC50 values in some of these studies focusing on Eupatorium fortunei isolates, the research highlights the cytotoxic potential of sesquiterpene lactones from this genus against these cell lines. nih.govacs.orgresearchgate.net Earlier research identified this compound as a novel antileukemic sesquiterpene lactone from Eupatorium cuneifolium. tandfonline.comufrgs.bracs.orgresearchgate.net

Other studies on compounds from Eupatorium chinense have shown cytotoxic activities against cell lines such as CNE 2, Caski, and HGC-27, with some compounds exhibiting notable activity in the low micromolar range. researchgate.net Additionally, investigations into other natural compounds and extracts have assessed antiproliferative activity against cell lines like HepG2, HeLa, and MCF-7. researchgate.netmdpi.com

Quantitative Cellular Response Determination

Quantitative measures, such as IC50 values (the concentration of a substance required to inhibit the growth of cells by 50%), are used to determine the potency of this compound's cytotoxic effects. While specific IC50 values for this compound across the entire panel of mentioned cell lines were not consistently available in the provided search results, studies on related sesquiterpene lactones from Eupatorium species provide context for the range of activity observed.

For instance, compounds isolated from Eupatorium fortunei showed IC50 values against PC3 cells ranging from 3.9 ± 1.2 to 3.9 ± 0.6 μM for some compounds, and against MCF-7 cells with an IC50 of 5.8 ± 0.1 μM for another compound. nih.govacs.org A different compound from Eupatorium chinense showed IC50 values ranging from 4.2 to 11.9 μM against CNE 2, Caski, and HGC-27 cell lines. researchgate.net

These quantitative determinations are crucial for comparing the potency of different compounds and understanding the concentration-dependent effects of this compound on cancer cell viability.

Molecular Mechanisms of Action

Investigating the molecular mechanisms of this compound's action provides insights into how it exerts its biological effects at the cellular level. This includes identifying target enzymes, understanding its chemical interactions with cellular components, and examining its influence on key cellular processes.

Enzyme Target Identification and Characterization (e.g., Phosphofructokinase Inhibition)

This compound has been identified as an inhibitor of phosphofructokinase (PFK). nih.govlsu.edu PFK is a key regulatory enzyme in glycolysis, catalyzing the conversion of fructose-6-phosphate and ATP to fructose 1,6-bisphosphate and ADP. ebi.ac.ukscbt.comwikipedia.org Inhibition of PFK can modulate glycolytic flux, impacting cellular energy production. scbt.com

Studies have shown that this compound, along with other plant-derived tumor inhibitors, inhibits this sulfhydryl enzyme. nih.govlsu.edu The substrates fructose-6-phosphate and adenosine triphosphate, as well as the addition of dithiothreitol, can protect the enzyme from this inhibition. nih.govlsu.edu This suggests an interaction with sulfhydryl groups on the enzyme. nih.gov

Interaction with Cellular Thiols and Nucleophiles (e.g., Michael Addition Reactions)

Sesquiterpene lactones, including those with an α-methylene-γ-lactone moiety, are known to act as Michael addition acceptors. researchgate.netcore.ac.uk This electrophilic moiety can react with nucleophilic residues, such as thiol groups (found in cysteine residues of proteins) and other cellular nucleophiles. researchgate.netcore.ac.ukwindows.net The interaction with thiol groups through Michael addition is considered a significant mechanism for the biological activity of many sesquiterpene lactones. core.ac.ukbiorxiv.orgnih.govresearchgate.net

The reaction with sulfhydryl groups on enzymes like phosphofructokinase is consistent with this mechanism, where this compound's electrophilic center undergoes a Michael addition reaction with a nucleophilic thiol group on the enzyme, leading to inhibition. nih.govlsu.eduscielo.org.mx

In Vivo Preclinical Efficacy Studies (Animal Models)

Preclinical studies utilizing animal models have provided insights into the potential therapeutic efficacy of this compound, particularly in the context of cancer.

Antileukemic Activity in Murine Models

This compound has demonstrated significant antileukemic activity in murine models. Studies have shown its effectiveness against P-388 leukemia in mice. researchgate.netacs.orgkyoto-u.ac.jp Research suggests that the presence of a hydroxyl group in the this compound molecule may be important for enhancing its reactivity towards biological nucleophiles through intramolecular hydrogen-bonding, contributing to its in vivo antileukemic activity. kyoto-u.ac.jp

Antitumor Activity in Rodent Models

Beyond its effects on leukemia, this compound has also been investigated for broader antitumor potential in rodent models. While specific detailed in vivo studies on solid tumors in rodents were not extensively detailed in the provided information, the compound's cytotoxic effects against various cancer cell lines in vitro have been observed. researchgate.netacs.orgufrgs.br These in vitro findings often serve as a basis for pursuing in vivo efficacy studies in rodent models, which are commonly used for preclinical antitumor testing. nih.govnih.gov this compound's potential as a lead compound in anticancer drug development has been suggested based on its cytotoxic properties. ontosight.ai

Exploration of Other Potential Biological Activities (in vitro/preclinical)

In addition to its observed antileukemic effects, preclinical investigations have explored other potential biological activities of this compound, including anti-inflammatory and antimicrobial properties.

Anti-inflammatory Potential and Mechanisms

This compound has been suggested to possess potential anti-inflammatory properties. researchgate.netacs.orgontosight.ai While the specific mechanisms of this compound's anti-inflammatory action were not elaborated in detail in the provided search results, related research on other compounds and general inflammatory pathways offers some context. Anti-inflammatory effects in preclinical studies often involve the modulation of inflammatory mediators and signaling pathways such as NF-κB, MAPK, COX-2, and iNOS. plos.orgnih.govmdpi.comfrontiersin.org Further research is needed to fully understand the specific mechanisms by which this compound might exert anti-inflammatory effects.

Antimicrobial Properties

The potential antimicrobial properties of this compound have also been considered in preclinical investigations. It has been suggested that this compound might possess antimicrobial effects, although comprehensive studies are needed to confirm this activity. acs.orgontosight.ai Research on other sesquiterpene lactones has demonstrated in vitro inhibition of the growth of bacteria like Staphylococcus aureus and yeasts like Candida albicans. lsu.edu The Eupatorium genus, from which this compound can be isolated, is known to contain species with promising antimicrobial activity, particularly antibacterial and antifungal effects. researchgate.net

Analytical and Methodological Advancements in Eupacunin Research

Development of Advanced Chromatographic and Spectroscopic Methods for Detection and Quantification

Advanced chromatographic and spectroscopic methods play a crucial role in the research of natural compounds like eupacunin. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with various detectors like UV-Vis or Mass Spectrometry (MS), are fundamental for separating complex mixtures, identifying individual components, and quantifying their amounts mdpi.comscirp.org. HPLC, particularly with UV detection, is widely used due to its robustness and established methods for identifying and quantifying phenolic compounds, a class that includes some natural products. mdpi.com. The process typically involves sample extraction, filtration, separation on a high-pressure column, and detection based on UV light absorption at specific wavelengths. mdpi.com. GC offers excellent resolution and sensitivity, especially when coupled with detectors like FID or MS, and is effective for volatile compounds mdpi.comscirp.org. The development of such methods involves evaluating critical parameters like the stationary phase, mobile phase, temperature, and flow rate to achieve optimal separation and detection of the target analyte scirp.orgresearchgate.net.

Spectroscopic methods, including UV-Vis, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for the structural elucidation and quantitative analysis of natural products mdpi.commdpi.comunibas.chcwejournal.org. UV-Vis spectroscopy is used for detection and interaction studies cwejournal.org. IR and Raman spectroscopy are valuable for identifying functional groups and have been applied for the detection and quantification of bioactive compounds mdpi.commdpi.com. NMR spectroscopy provides detailed information about the molecular structure mdpi.com. Advances in these techniques, coupled with chemometrics, have enhanced the ability to accurately identify and quantify compounds, even at low concentrations mdpi.commdpi.com. For instance, new spectroscopic methods based on fluorescence and UV-Vis spectroscopy have been developed for the quantitative detection of functional groups on nanoparticle surfaces, demonstrating similar accuracy and precision unibas.ch.

While specific detailed research findings on the application of these methods solely for the detection and quantification of this compound were not extensively found in the provided search results, the general principles and advancements in these techniques are directly applicable to its study, as they are standard for the analysis of natural products mdpi.commdpi.commdpi.cominbio.be. Some results mention the analysis of related compounds or extracts where this compound might be present, highlighting the use of techniques like TLC and HPLC with photodiode array detection core.ac.uk.

Computational Approaches in this compound Research

Computational methods have become indispensable tools in natural product research, offering insights into molecular interactions and predicting biological activities.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a molecule (ligand) to a biological target (receptor) and to study the dynamic behavior and stability of the resulting complex jscimedcentral.combiorxiv.orgmdpi.com. Molecular docking aims to predict the optimized docked conformer based on the total energy of the system jscimedcentral.com. It generates possible candidate structures and ranks them using scoring functions jscimedcentral.com. MD simulations, based on classical equations of motion, compute the movements of atoms over time, providing insights into the stability and interactions within a complex in a physiological environment biorxiv.orgmdpi.commdpi.com. These simulations can reveal crucial information about active delivery and permeation mechanisms rsc.org. Advanced MD techniques like Gaussian accelerated molecular dynamics (GaMD) can enhance sampling and free energy calculations, accelerating simulations significantly unc.edu.

In the context of natural product research, molecular docking and MD simulations are used to identify potential drug candidates, understand their binding mechanisms, and evaluate the stability of ligand-target complexes biorxiv.orgbioinformation.netmdpi.comjppres.com. They can assist in selecting suitable therapeutic targets and prioritizing potential drug candidates based on binding affinities and interaction patterns mdpi.com. While specific studies detailing molecular docking and dynamics simulations solely focused on this compound were not prominently featured, these methods are broadly applied to study the interactions of natural products with various biological targets bioinformation.netmdpi.comjppres.com. For example, these techniques have been used to investigate the interactions of phytochemicals with proteins like P38 MAPK and to design hybrid peptides with antimicrobial activity bioinformation.netmdpi.com. The combined approach of docking and MD simulations provides valuable insights into binding mechanisms and dynamic behavior jppres.com.

In Silico Prediction of Bioactivity and Targets

In silico methods, utilizing computational tools and databases, are increasingly employed to predict the bioactivity and potential targets of natural products nih.govnih.govresearchgate.net. These approaches can help prioritize compounds for experimental testing and provide insights into their possible mechanisms of action nih.gov. Network-based in silico frameworks can be used to identify potential drug candidates by integrating compound-target networks and disease-related protein data nih.gov. For instance, such a framework was used to screen components from a traditional herbal medicine and predict potential anti-influenza virus agents based on the correlation between compound-target networks and influenza virus host proteins nih.gov.

In silico predictions can also involve assessing drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties, which are important factors in drug discovery jppres.comnih.gov. Cheminformatics methods contribute to organizing natural product data, interpreting results, generating hypotheses, and filtering large chemical databases for potential bioactivity nih.govchimia.ch. While direct information on in silico prediction of this compound's bioactivity and targets was not a primary finding, the methodologies described are applicable to natural products in general, including this compound. Computational methods, including in silico calculations, have been used in the characterization and evaluation of the properties and activities of natural product derivatives researchgate.net.

Innovative Strategies for Natural Product Discovery and Characterization

Innovative strategies for natural product discovery and characterization integrate various advanced techniques to overcome challenges such as dereplication (identifying known compounds early) and complex structure elucidation inbio.benih.gov. A multidisciplinary approach combining microbiology, natural products chemistry, molecular biology, biotechnology, and pharmacology is often employed inbio.be.

Advanced tools like high-throughput screening, metabolomics profiling, genomic sequencing, and bioinformatics play a significant role inbio.benih.gov. Metabolomics, utilizing spectroscopy, chromatography, and mass spectrometry, helps in identifying and characterizing the chemical structures of natural products inbio.be. Genome mining techniques applied to microorganisms can uncover biosynthetic pathways encoded in gene clusters that are rich sources of natural products inbio.be. Metagenomics allows the exploration of microbial communities and the discovery of new microbes, genes, and bioactive compounds inbio.be.

Innovative strategies also involve unlocking cryptic biosynthetic gene clusters in organisms like fungi, which can lead to the discovery of novel natural products mdpi.com. While traditional methods involving fractionation, purification, and structural elucidation using NMR and MS are valuable, they can be time-consuming mdpi.com. Recent advancements focus on high-throughput tools and methods to accelerate the process nih.gov. Cheminformatics methods are crucial for analyzing natural product data sets and charting their chemical space nih.govchimia.ch.

Although specific innovative strategies solely focused on the discovery and characterization of this compound were not extensively detailed in the search results, the described advancements in integrating diverse techniques are directly relevant to the ongoing research and potential future discovery efforts related to this compound and similar natural compounds. The genus Eupatorium, from which this compound is derived, is known to contain a wide range of bioactive compounds, and research in this area continues to utilize these advanced methodologies researchgate.net.

Future Directions and Research Gaps

Unexplored Biological Activities and Therapeutic Potential

Current research has primarily focused on the antitumor activity of Eupacunin, with some indication of potential anti-inflammatory and antimicrobial effects ontosight.ai. However, the full spectrum of its biological activities remains largely unexplored. Future research should aim to investigate other potential therapeutic areas where sesquiterpene lactones have shown activity, such as antiviral, antiparasitic, or immunomodulatory effects, which have been observed in other compounds from the Eupatorium genus researchgate.netresearchgate.netresearchgate.net. Identifying novel biological activities could uncover new therapeutic potential for this compound. There is a need for comprehensive studies to confirm and elaborate on the hinted anti-inflammatory and antimicrobial properties ontosight.ai. Furthermore, exploring the activity of this compound against a wider range of cancer cell lines and in various disease models is crucial to determine its broad-spectrum potential ontosight.ai.

Deeper Elucidation of Biosynthetic Pathways and Genetic Engineering

The biosynthesis of sesquiterpene lactones in plants is a complex process involving multiple enzymatic steps usp.br. While the isolation of this compound from natural sources like Eupatorium cuneifolium and Eupatorium fortunei has been reported, the specific biosynthetic pathway leading to this compound is not fully elucidated tandfonline.comufrgs.bracs.org. A deeper understanding of the genes and enzymes involved in this compound biosynthesis is essential for potential metabolic engineering approaches. Research into this area could facilitate the sustainable production of this compound through synthetic biology or enhance its yield in plant cultures. Identifying the specific enzymes and intermediates in the pathway represents a significant research gap.

Advanced Structural Modifications and Drug Discovery Leads

The complex structure of this compound suggests potential for diverse interactions with biological targets ontosight.ai. While structure-activity relationship (SAR) studies are crucial for drug discovery, detailed SAR studies specifically for this compound are limited. Research into advanced structural modifications of the this compound core is needed to develop analogs with improved potency, selectivity, and pharmacokinetic properties archive.orgresearchgate.net. This involves medicinal chemistry efforts to synthesize derivatives with modifications at different functional groups and the evaluation of their biological activities. Identifying key structural features responsible for specific activities, such as cytotoxicity or anti-inflammatory effects, is a critical research gap that needs to be addressed through systematic structural modification and testing researchgate.net.

Development of Robust Preclinical Models for Mechanistic Insight

While some studies have evaluated the cytotoxicity of this compound in vitro against cancer cell lines, there is a need for the development and utilization of robust preclinical models to gain deeper mechanistic insights into its biological activities tandfonline.comufrgs.brontosight.aiacs.orgresearchgate.net. This includes both in vitro and in vivo models that can accurately mimic human disease conditions. For instance, to understand its antitumor mechanism, studies using 3D cell cultures, organoids, and relevant animal models are necessary pharmacognosy.usgoogle.com. Developing appropriate preclinical models is crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound and its analogs, and for identifying potential therapeutic targets and signaling pathways modulated by the compound. The lack of comprehensive preclinical data represents a significant gap in the current understanding of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.